3,9-Epoxy-3H-azirino(2,3-c)benzazocine-5-carboxaldehyde, 1-acetyl-7,9-bis(acetyloxy)-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-, (1aS,3S,8R,9S,9aS)-
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Overview
Description
FK-973 is a small molecule drug with the molecular formula C20H21N3O9 . It is a semisynthetic analogue of the natural product FR-900482 , which was isolated from the bacterium Streptomyces sandaensis . FK-973 is known for its potent antitumor activity and is structurally related to the mitomycins, a class of antibiotics used in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: FK-973 is synthesized from FR-900482 through a series of chemical modifications . The process begins with the acetylation of FR-900482 using acetic anhydride and pyridine, resulting in a triacetyl derivative . This intermediate is then selectively deacetylated with sodium bicarbonate in cool methanol to yield a diacetate . Finally, the compound is methylated using methyl iodide and potassium carbonate in warm acetone .
Industrial Production Methods: The industrial production of FK-973 involves the fermentation of Streptomyces sandaensis to produce FR-900482 , followed by the chemical modifications described above . The fermentation process is optimized to maximize the yield of FR-900482 , which is then purified and subjected to the synthetic steps to obtain FK-973 .
Chemical Reactions Analysis
Types of Reactions: FK-973 undergoes several types of chemical reactions, including:
Oxidation: FK-973 can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: FK-973 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and potassium carbonate are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of FK-973, which may have different biological activities .
Scientific Research Applications
FK-973 has a wide range of scientific research applications, including:
Mechanism of Action
FK-973 exerts its effects by forming covalent DNA interstrand cross-links both in vitro and in vivo . This process involves the generation of a reactive mitosene intermediate upon bioreductive activation . The cross-linking of DNA strands inhibits DNA replication and transcription, leading to cell death . FK-973 targets rapidly dividing cancer cells, making it a potent antitumor agent .
Comparison with Similar Compounds
- FR-900482
- FR-66979
- FK-317
Properties
CAS No. |
114580-45-9 |
---|---|
Molecular Formula |
C20H21N3O9 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(8R,9S,10S,12S)-11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |
InChI |
InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28)/t13-,15-,18-,20-,23?/m0/s1 |
InChI Key |
FBXPCVIKIBWXAE-ZJZHAWLTSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]2[C@H]1[C@@]3([C@H](C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Canonical SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Synonyms |
(1aS,3S,9S)-1-Acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-3,9-epoxy-3H-azirino[2,3-c][1]benzazocine-5-carbaldehyde |
Origin of Product |
United States |
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